

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine structure

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Compound of Interest

Compound Name:	3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
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An In-Depth Technical Guide to the **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine** Scaffold for Drug Discovery Professionals

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad applicability in targeting a diverse range of protein classes. This technical guide provides an in-depth analysis of a specific, highly functionalized derivative: **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine**. We will explore the strategic importance of the pyrazolo[4,3-c]pyridine core, detail the physicochemical properties of the title compound, and present a logical framework for its synthesis and subsequent chemical manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into leveraging this scaffold's unique reactivity for the efficient construction of novel molecular entities with therapeutic potential.

The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.^[1] Within this vast chemical space, fused heterocyclic systems like pyrazolopyridines have emerged as "privileged

scaffolds." This status is attributed to their ability to present functional groups in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.

The pyrazolopyridine core, an isostere of purine, is of particular interest. This structural mimicry allows it to interact with a wide variety of enzymes and receptors that have evolved to bind purine-based ligands, such as kinases, phosphodiesterases, and G-protein coupled receptors. [2] Consequently, pyrazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic placement of substituents on this core framework allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an exceptionally versatile template for drug design programs.[1][3]

Physicochemical and Structural Properties of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a strategically designed building block for chemical library synthesis and hit-to-lead optimization. Its structure features two distinct halogen atoms on the pyridine ring, providing orthogonal handles for subsequent functionalization.

Below is the chemical structure of **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine**.

Figure 1: Chemical Structure of **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine**.

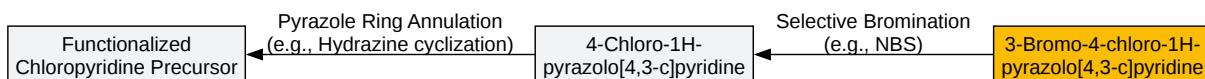
The key physicochemical properties of the compound are summarized in the table below.

Property	Value	Source
CAS Number	596191-02-9	[5]
Molecular Formula	C ₆ H ₃ BrCIN ₃	[5]
Molecular Weight	232.47 g/mol	[6]
Monoisotopic Mass	230.91989 Da	[5]
Predicted XlogP	2.5	[5]
Hydrogen Bond Donors	1 (pyrazole N-H)	[6]
Hydrogen Bond Acceptors	2 (pyridine N, pyrazole N)	[6]
Form	Solid	

Synthetic Strategies and Methodologies

While specific synthetic procedures for **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine** are not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methods for constructing related pyrazolopyridine and di-halogenated heterocyclic systems. The most logical approach involves the construction of a chloro-substituted pyrazolo[4,3-c]pyridine core followed by selective bromination.

A plausible retrosynthetic analysis is outlined below, starting from a functionalized pyridine precursor.



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Figure 2: Proposed Retrosynthetic Pathway.

Exemplar Protocol: Synthesis via Late-Stage Bromination

This protocol is adapted from a validated procedure for the bromination of a related chloro-substituted heterocyclic core, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, demonstrating a reliable and field-proven methodology.^[7] The causality for this choice rests on the similar electronic nature of the pyrazolopyrimidine and pyrazolopyridine systems, where the C3 position is activated for electrophilic substitution.

Objective: To synthesize **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine** from 4-Chloro-1H-pyrazolo[4,3-c]pyridine.

Materials:

- 4-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
- N-Bromosuccinimide (NBS) (1.2 eq)
- Chloroform (CHCl₃) or similar inert solvent
- Silica Gel for column chromatography
- Ethyl acetate (EtOAc) / Hexanes for elution

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, suspend the starting material, 4-Chloro-1H-pyrazolo[4,3-c]pyridine, in anhydrous CHCl₃ (approx. 7 mL per mmol of starting material).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) portion-wise to the suspension under constant stirring at ambient temperature. **Rationale:** Portion-wise addition helps to control the reaction exotherm and maintain selectivity.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 3-6 hours).
- **Work-up:** Upon completion, cool the reaction mixture to 0°C in an ice bath. The resulting solid product can be isolated by vacuum filtration. Wash the collected solid with a small

amount of cold CHCl_3 to remove residual soluble impurities.

- **Purification:** The crude product is further purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 30-60% EtOAc) is typically effective for eluting the desired product. **Rationale:** Chromatography ensures the removal of any unreacted NBS, succinimide byproduct, and potential regioisomers, yielding a highly pure product.
- **Characterization:** Confirm the structure and purity of the final product, **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine**, using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reactivity and Application in Medicinal Chemistry

The primary value of **3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine** lies in its potential for vectorial functionalization. The two halogen atoms possess distinct reactivities, allowing for sequential and site-selective modifications. This orthogonality is a critical advantage in scaffold decoration for structure-activity relationship (SAR) studies.

- **C3-Position (Bromine):** The bromine atom at the C3 position is ideally suited for a wide array of Palladium-catalyzed cross-coupling reactions. These include:
 - Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.
 - Buchwald-Hartwig Amination: For the installation of amine functionalities.^[2]
 - Sonogashira Coupling: For the formation of carbon-carbon triple bonds.
 - Heck and Stille Couplings: For introducing various carbon-based substituents.
- **C4-Position (Chlorine):** The chlorine atom at the C4 position, being part of an electron-deficient pyridine ring, is activated towards Nucleophilic Aromatic Substitution (SNAr). This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols.

This differential reactivity enables a medicinal chemist to explore chemical space around the core in a controlled and predictable manner, as illustrated below.

Figure 3: Orthogonal Reactivity of the Scaffold.

This strategic approach is central to fragment-based drug discovery (FBDD), where a core fragment like this can be elaborated along multiple vectors to optimize binding interactions with a target protein.[\[2\]](#)[\[8\]](#)

Conclusion and Future Outlook

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is more than a simple chemical; it is a highly valuable and versatile platform for the discovery of novel therapeutics. Its pyrazolopyridine core provides a biologically relevant starting point, while its di-halogenated substitution pattern offers a powerful toolkit for controlled, vectorial elaboration. By leveraging established synthetic methodologies and the principles of orthogonal reactivity, researchers can efficiently generate diverse libraries of compounds for screening and optimization. As the demand for novel chemical matter continues to grow, such strategically designed scaffolds will remain indispensable tools in the hands of medicinal chemists, paving the way for the next generation of innovative medicines.

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